Cas no 2172127-33-0 (3,3,8,10-tetramethyl-1-oxa-5-azaspiro5.5undecane)

3,3,8,10-Tetramethyl-1-oxa-5-azaspiro[5.5]undecane is a spirocyclic compound featuring a unique oxygen-nitrogen heterocyclic structure. Its rigid spiro framework enhances stability, making it suitable for applications requiring controlled reactivity. The presence of both oxygen and nitrogen heteroatoms allows for versatile functionalization, enabling its use as a building block in pharmaceuticals, agrochemicals, and specialty materials. The tetramethyl substitution pattern contributes to steric hindrance, improving selectivity in synthetic pathways. This compound is particularly valuable in asymmetric synthesis and catalysis due to its chiral centers. Its well-defined molecular architecture ensures consistent performance in complex chemical transformations.
3,3,8,10-tetramethyl-1-oxa-5-azaspiro5.5undecane structure
2172127-33-0 structure
Product name:3,3,8,10-tetramethyl-1-oxa-5-azaspiro5.5undecane
CAS No:2172127-33-0
MF:C13H25NO
MW:211.343703985214
CID:5894081
PubChem ID:165518389

3,3,8,10-tetramethyl-1-oxa-5-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 3,3,8,10-tetramethyl-1-oxa-5-azaspiro5.5undecane
    • 2172127-33-0
    • 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
    • EN300-1278574
    • Inchi: 1S/C13H25NO/c1-10-5-11(2)7-13(6-10)14-8-12(3,4)9-15-13/h10-11,14H,5-9H2,1-4H3
    • InChI Key: ZPPFJRUHIXDXSQ-UHFFFAOYSA-N
    • SMILES: O1CC(C)(C)CNC21CC(C)CC(C)C2

Computed Properties

  • Exact Mass: 211.193614421g/mol
  • Monoisotopic Mass: 211.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 3.2

3,3,8,10-tetramethyl-1-oxa-5-azaspiro5.5undecane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1278574-2500mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
2500mg
$1791.0 2023-10-01
Enamine
EN300-1278574-1.0g
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
1g
$0.0 2023-06-08
Enamine
EN300-1278574-10000mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
10000mg
$3929.0 2023-10-01
Enamine
EN300-1278574-100mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
100mg
$804.0 2023-10-01
Enamine
EN300-1278574-50mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
50mg
$768.0 2023-10-01
Enamine
EN300-1278574-500mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
500mg
$877.0 2023-10-01
Enamine
EN300-1278574-5000mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
5000mg
$2650.0 2023-10-01
Enamine
EN300-1278574-1000mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
1000mg
$914.0 2023-10-01
Enamine
EN300-1278574-250mg
3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane
2172127-33-0
250mg
$840.0 2023-10-01

Additional information on 3,3,8,10-tetramethyl-1-oxa-5-azaspiro5.5undecane

Introduction to 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 2172127-33-0)

3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane, identified by the Chemical Abstracts Service Number (CAS No.) 2172127-33-0, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique spirocyclic framework and functional groups. This compound belongs to the class of spirooxazine derivatives, characterized by a spirocyclic connection between an oxygen-containing heterocycle and an azacyclic system. The presence of multiple methyl substituents and the spiro arrangement imparts distinct stereochemical and electronic properties, making it a promising candidate for various applications.

The molecular structure of 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane consists of a spiro center linking a five-membered oxazole ring with a ten-membered azaspirocycle. This unique architecture contributes to its potential as a building block for more complex pharmacophores. The compound’s stability and rigidity make it an attractive scaffold for drug design, particularly in the development of small-molecule inhibitors and chiral auxiliaries.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit conformational rigidity and enhanced binding affinity towards biological targets. The tetramethyl substitution pattern in 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane further enhances its metabolic stability and lipophilicity, key factors in drug-like properties. These characteristics have positioned the compound as a valuable intermediate in synthetic chemistry and a potential lead molecule for therapeutic intervention.

One of the most compelling aspects of 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane is its versatility in medicinal chemistry applications. Researchers have explored its utility as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer metabolism. The spirocyclic core provides a scaffold that can be modified to fine-tune pharmacokinetic profiles and improve target specificity.

The synthesis of 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the spirocyclic core, followed by functional group manipulations to introduce the desired substituents. Advances in catalytic processes have enabled more efficient and scalable production methods for this compound.

Recent studies have also demonstrated the potential of 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane as a material with unique photophysical properties. Its rigid structure and electron-rich system make it suitable for applications in organic electronics and optoelectronic devices. For example, researchers have investigated its use in light-emitting diodes (LEDs) and photovoltaic cells due to its ability to exhibit fluorescence or phosphorescence depending on the substitution pattern.

The pharmaceutical industry has been particularly keen on exploring derivatives of 3,3,8,10-tetramethyl-1-oxa-5-azaspiro[5.5]undecane due to their potential therapeutic benefits. Preclinical studies have indicated that certain analogs may exhibit anti-inflammatory effects by modulating cytokine production pathways. Additionally, the compound’s ability to cross cell membranes efficiently suggests it could be useful in drug delivery systems targeting intracellular compartments.

In conclusion,3,3,,8,,10.-tetramethyl-l-oxa-S,-azaspiro[S.S]-undecane (CAS No.-2172127--33--0) is-a-promising-compound-with-multi-faceted-applications-in-pharmaceutical-and-materials-science-research.-Its UNIQUE-spirocyclic-framework,-functional-group-composition,-and-pharmacokinetic-profile-make-it-a-valuable-scaffold-for-drug-discovery-and-materials-design.-Continued-studies-on-this-compound-and-their-analogs-will Likely-reveal-additional-useful-applications-in-the-future.

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